germane CAS No. 179676-32-5](/img/structure/B14250853.png)
[(Benzenesulfonyl)methyl](triphenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzenesulfonyl)methylgermane is an organogermanium compound that features a benzenesulfonyl group attached to a methyl group, which is further bonded to a triphenylgermane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzenesulfonyl)methylgermane typically involves the reaction of triphenylgermane with a benzenesulfonylmethyl halide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for (Benzenesulfonyl)methylgermane are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzenesulfonyl)methylgermane undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler organogermanium compounds.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Triphenylgermane and related organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(Benzenesulfonyl)methylgermane has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as germanium-containing polymers and catalysts.
Mécanisme D'action
The mechanism of action of (Benzenesulfonyl)methylgermane involves its interaction with various molecular targets and pathways. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the triphenylgermane moiety can engage in coordination chemistry with metal ions. These interactions can modulate the compound’s reactivity and biological activity, making it a versatile tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functionality but lacks the germanium component.
Triphenylgermane: A simpler organogermanium compound without the benzenesulfonyl group.
Uniqueness
(Benzenesulfonyl)methylgermane is unique due to the combination of the benzenesulfonyl group and the triphenylgermane moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components. The presence of germanium also imparts unique electronic and structural properties, making it valuable in materials science and catalysis.
Propriétés
Numéro CAS |
179676-32-5 |
|---|---|
Formule moléculaire |
C25H22GeO2S |
Poids moléculaire |
459.1 g/mol |
Nom IUPAC |
benzenesulfonylmethyl(triphenyl)germane |
InChI |
InChI=1S/C25H22GeO2S/c27-29(28,25-19-11-4-12-20-25)21-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)24-17-9-3-10-18-24/h1-20H,21H2 |
Clé InChI |
CZDABNYBDGOVSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


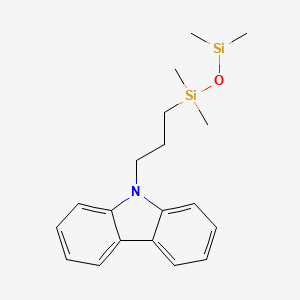
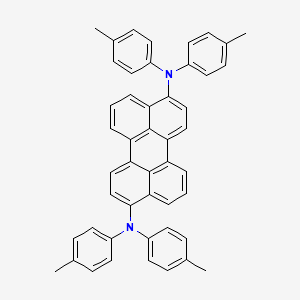
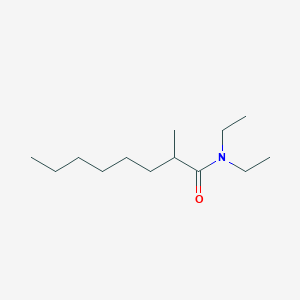
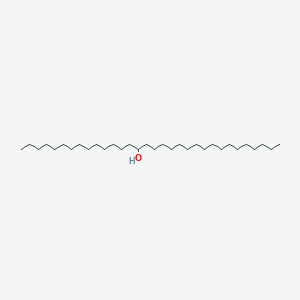
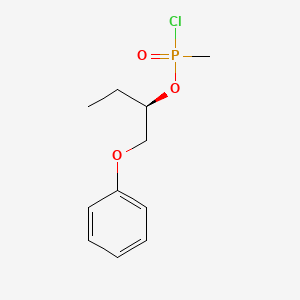
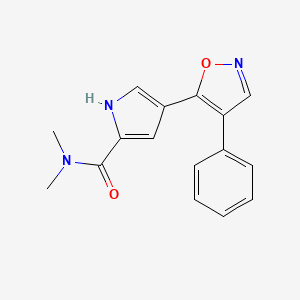
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
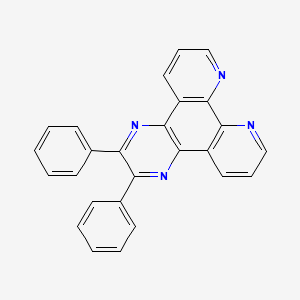

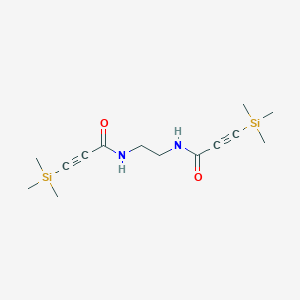
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
